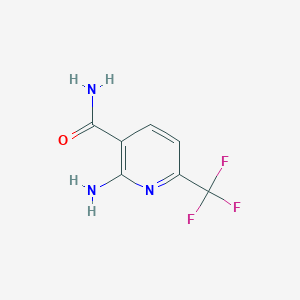

2-Amino-6-(trifluoromethyl)nicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

191478-53-2 |

|---|---|

Molecular Formula |

C7H6F3N3O |

Molecular Weight |

205.14 g/mol |

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)4-2-1-3(6(12)14)5(11)13-4/h1-2H,(H2,11,13)(H2,12,14) |

InChI Key |

FBROSGZUSKIAOI-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Amino 6 Trifluoromethyl Nicotinamide

Established Synthetic Routes to the Core Nicotinamide (B372718) Structure

The formation of the substituted pyridine (B92270) ring, which is the core of nicotinamide, is a critical step in the synthesis. The primary approaches involve either building the ring through condensation reactions or constructing it from precursors that already contain the essential trifluoromethyl group.

Cyclocondensation reactions are a powerful tool for constructing heterocyclic rings from acyclic precursors. In the context of nicotinamide synthesis, these methods involve the reaction of simpler molecules to form the pyridine ring in a single or multi-step sequence. A common strategy is the Guareschi-Thorpe condensation, which typically involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound to produce highly substituted 2-pyridones, which can then be further functionalized. nih.gov

Another relevant approach is the multicomponent reaction of chalcones, malononitrile, and ammonium acetate, which yields 2-amino-4,6-disubstituted nicotinonitriles. mdpi.com This method allows for the assembly of the pyridine ring with the amino and cyano groups (a precursor to the amide) already in place.

| Cyclocondensation Reaction | Reactants | Product Type | Reference |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | Substituted 2-Pyridone | nih.gov |

| Multicomponent Reaction | Chalcone, Malononitrile, Ammonium Acetate | 2-Amino-4,6-disubstituted Nicotinonitrile | mdpi.com |

An alternative and widely used strategy is to construct the pyridine ring using building blocks that already possess the trifluoromethyl (CF3) moiety. jst.go.jpnih.gov This approach avoids the potentially harsh conditions required for post-cyclization trifluoromethylation. Novel synthetic routes to 2-(trifluoromethyl)nicotinic acid derivatives, the direct precursors to the target amide, have been developed based on this principle, starting from simple fluorinated precursors. nih.gov

For instance, the Kröhnke reaction, a multicomponent method, can be adapted to synthesize 2-trifluoromethyl pyridines by reacting chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate. researchgate.net Similarly, insecticides like sulfoxaflor, which feature a 6-(trifluoromethyl)pyridine structure, are prepared via condensation reactions involving a trifluoromethyl-containing building block. researchoutreach.org This highlights the industrial relevance of building the pyridine ring with the trifluoromethyl group already incorporated.

Strategies for Introduction of the Trifluoromethyl Moiety

The trifluoromethyl group is crucial for modulating the biological activity of many pharmaceutical and agrochemical compounds due to its effects on lipophilicity, metabolic stability, and bioavailability. researchoutreach.orgbohrium.com Its introduction into the pyridine ring can be achieved either by converting an existing group or by direct C-H functionalization.

One of the most established methods for introducing a trifluoromethyl group onto an aromatic ring is through a halogen exchange (HALEX) reaction. jst.go.jpnih.gov This process typically involves the conversion of a trichloromethyl (-CCl3) group to a trifluoromethyl (-CF3) group. The synthesis of aromatic compounds with a trifluoromethyl group was first reported in 1898 by Swarts, who used antimony trifluoride to fluorinate benzotrichloride. jst.go.jp

This methodology was later adapted for pyridine rings, where a picoline is first chlorinated to form a trichloromethylpyridine, which is then fluorinated. jst.go.jp Hydrogen fluoride (HF) can also be used as the fluorinating agent. jst.go.jp A variation of this method is a simultaneous vapor-phase chlorination and fluorination at high temperatures over a transition metal catalyst, which can produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine in good yield. jst.go.jp

| Reagent | Precursor Group | Product Group | Key Features |

| Antimony Trifluoride (SbF3) | -CCl3 | -CF3 | Historic Swarts reaction jst.go.jp |

| Hydrogen Fluoride (HF) | -CCl3 | -CF3 | Used in liquid-phase reactions jst.go.jp |

| Chlorine Gas / HF (vapor-phase) | -CH3 | -CF3 (and ring chlorination) | Simultaneous reaction at >300°C jst.go.jp |

More modern approaches focus on the direct introduction of a CF3 group onto the pyridine ring, which offers greater efficiency in terms of atom and step economy. bohrium.com These reactions can proceed through radical, nucleophilic, or electrophilic pathways, using various trifluoromethylating agents. bohrium.comwikipedia.org

One strategy involves the regioselective direct C-H trifluoromethylation of pyridine by activating it as an N-methylpyridinium salt. This salt can then be treated with trifluoroacetic acid in the presence of silver carbonate to yield trifluoromethylpyridines with high regioselectivity. acs.orgresearchgate.net Another method achieves 3-position-selective trifluoromethylation through the nucleophilic activation of the pyridine ring via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating reagent. chemrxiv.orgacs.org Trifluoromethyl copper (CF3Cu), generated in situ, is another active species that can react with halopyridines to introduce the CF3 group. jst.go.jpnih.gov

Amide Bond Formation Techniques

The final step in the synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide is the formation of the primary amide from its corresponding carboxylic acid, 2-amino-6-(trifluoromethyl)nicotinic acid. This transformation is a cornerstone of medicinal chemistry.

A widely used and reliable method involves the use of coupling agents to activate the carboxylic acid. A mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) is commonly employed. The carboxylic acid is stirred with EDCI and HOBt, followed by the addition of the amine source (in this case, ammonia or an ammonia equivalent) to form the amide bond. mdpi.com Carbonyldiimidazole (CDI) is another effective coupling reagent for this purpose. mdpi.com

Biocatalytic methods are also emerging as a green and sustainable alternative for amide synthesis. rsc.org Enzymes such as lipases can catalyze the direct amidation of carboxylic acids or the aminolysis of their esters. rsc.org For nicotinamide derivatives specifically, immobilized lipases like Novozym® 435 have been successfully used to catalyze the reaction between methyl nicotinate and various amines in high yields. rsc.org

| Method | Reagents/Catalyst | Key Features | Reference |

| Chemical Coupling | EDCI, HOBt | Standard, reliable method for activating carboxylic acids | mdpi.com |

| Chemical Coupling | CDI | Alternative coupling agent | mdpi.com |

| Biocatalysis | Lipase (e.g., Novozym® 435) | Green, sustainable, mild reaction conditions | rsc.orgrsc.org |

Coupling Reactions Utilizing DMAP/TEA

The formation of the amide bond in this compound can be achieved through direct coupling reactions. One common approach involves the activation of the parent carboxylic acid, 2-Amino-6-(trifluoromethyl)nicotinic acid, with a coupling agent, followed by reaction with an ammonia source. While direct literature for the specific use of 4-Dimethylaminopyridine (DMAP) and Triethylamine (TEA) for this exact molecule is sparse, their roles in similar transformations are well-established.

In a typical scenario, the carboxylic acid would be converted to a more reactive intermediate, such as an acid chloride. This activated species can then react with ammonia. Triethylamine (TEA) would serve as a base to neutralize the HCl generated during the reaction. DMAP is often used as a nucleophilic catalyst to accelerate the amidation process, particularly when less reactive acid derivatives are employed. This catalytic pathway enhances the rate and efficiency of the amide bond formation.

Table 1: Reagents for DMAP/TEA Mediated Amidation

| Reagent | Role |

|---|---|

| 2-Amino-6-(trifluoromethyl)nicotinic acid | Starting Material |

| Thionyl Chloride (or similar) | Activating Agent (to form acid chloride) |

| Ammonia | Amine Source |

| Triethylamine (TEA) | Acid Scavenger |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst |

Multi-step Acylation and Amidation Processes

A more extensively documented route for synthesizing substituted nicotinamides involves multi-step acylation and amidation processes, often employing peptide coupling reagents. mdpi.com This method provides a reliable way to form the amide bond from the corresponding carboxylic acid under mild conditions.

The general procedure involves activating the carboxylic acid group of a precursor, such as 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid, with a coupling agent. mdpi.com Commonly used reagents for this activation (acylation) step include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive like hydroxybenzotriazole (HOBt). mdpi.com This forms a highly reactive intermediate that is not isolated. The subsequent addition of an amine (amidation) leads to the formation of the desired amide derivative. mdpi.com For the synthesis of the primary amide, this compound, an appropriate ammonia source would be used in the final step. This method is advantageous due to its high yields and the ability to perform the reaction at room temperature. mdpi.com

A general procedure for this type of synthesis is as follows: A mixture of the nicotinic acid, EDCI, and HOBt in a dry solvent like acetonitrile (MeCN) is stirred at room temperature. mdpi.com After a short period to allow for the formation of the active ester, the amine is added, and the mixture is stirred for an extended period, typically 24 hours, to complete the reaction. mdpi.com

Synthesis of Key Precursors and Related Nicotinic Acid Derivatives

The availability of key precursors is crucial for the synthesis of the target nicotinamide. The primary precursors include the corresponding nicotinic acid and its ethyl ester, which are themselves synthesized from simpler trifluoromethylated pyridine isomers.

Preparation of 2-Amino-6-(trifluoromethyl)nicotinic acid

A documented synthesis for 2-Amino-6-(trifluoromethyl)nicotinic acid starts from 2-chloro-6-(trifluoromethyl)nicotinic acid. researchgate.net The process involves a nucleophilic aromatic substitution followed by a deprotection step.

In this two-stage process, a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid is heated with (2,4-dimethoxyphenyl)methanamine. researchgate.net This reaction displaces the chloro group with the amine. The resulting intermediate is then treated with trifluoroacetic acid (TFA), which cleaves the dimethoxybenzyl protecting group to yield the final product, 2-Amino-6-(trifluoromethyl)nicotinic acid. researchgate.net

Table 2: Synthesis of 2-Amino-6-(trifluoromethyl)nicotinic acid

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-chloro-6-(trifluoromethyl)nicotinic acid, (2,4-dimethoxyphenyl)methanamine | Heat to 100°C | 2-(((2,4-dimethoxyphenyl)methyl)amino)-6-(trifluoromethyl)nicotinic acid |

| 2 | Intermediate from Step 1 | Trifluoroacetic acid (TFA), 30 min | 2-Amino-6-(trifluoromethyl)nicotinic acid |

Alternative approaches for analogous compounds, such as 2-amino-6-methylnicotinic acid, involve reacting 2-chloro-3-cyano-6-methylpyridine with an aqueous solution of ammonia to form an intermediate nicotinamide, which is then hydrolyzed with a base to the nicotinic acid. google.com

Synthesis of Ethyl 2-Amino-6-(trifluoromethyl)nicotinate

Ethyl 2-Amino-6-(trifluoromethyl)nicotinate is another vital precursor and a starting material for the synthesis of more complex derivatives. asianpubs.org A synthetic route to this ester involves the reaction of ethyl 3-amino-3-ethoxypropenoate with an amine, followed by cyclization with an enol ether. mdpi.com This method builds the substituted pyridine ring system. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid or used directly in other transformations.

Preparation of Trifluoromethylpyridine Isomers as Intermediates

The synthesis of functionalized trifluoromethylpyridines is a critical aspect of this chemistry, as these compounds serve as the foundational building blocks. researchgate.netacs.org The preparation of these intermediates can be achieved through several methods, including chlorine/fluorine exchange reactions on trichloromethylpyridine precursors or by constructing the pyridine ring from a building block that already contains the trifluoromethyl group. acs.org

For instance, 2,6-dichloro-3-trifluoromethylpyridine is a versatile intermediate that can be selectively functionalized. mdpi.com Reaction with a nitrogen nucleophile can lead to regioselective substitution at the 6-position. mdpi.com Subsequent chemical transformations can then convert the trifluoromethyl group into a carboxylic ester, providing a route to nicotinic acid derivatives. mdpi.com The synthesis of 2-chloro-6-(trifluoromethyl)nicotinic acid, a direct precursor mentioned in section 2.4.1, is another key process in this field. rsc.org

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in organic synthesis have introduced innovative methodologies that offer greener, more efficient, and versatile routes to nicotinamide derivatives. These approaches include biocatalysis, continuous-flow chemistry, and one-pot multi-component reactions.

Biocatalysis has emerged as a powerful tool for sustainable amide bond formation. researchgate.net The use of enzymes, such as lipase Novozym® 435 from Candida antarctica, allows for the synthesis of nicotinamide derivatives under mild reaction conditions. researchgate.netresearchgate.net This chemo-enzymatic approach can significantly reduce reaction times and improve yields, offering a green alternative to traditional chemical catalysis. researchgate.netresearchgate.net While direct application to the target molecule is not yet reported, the synthesis of various nicotinamides from methyl nicotinate and amines has been successfully demonstrated. researchgate.net

Continuous-flow chemistry offers significant advantages over traditional batch processing for amide synthesis. researchgate.netnih.govthieme-connect.de Flow reactors enable precise control over reaction parameters, enhance heat and mass transfer, and can lead to improved yields and shorter reaction times. nih.govrsc.org This technology has been successfully applied to the synthesis of various amides and peptides and is being explored for more sustainable and scalable production of pharmaceutically relevant molecules. researchgate.netnih.govthieme-connect.de The synthesis of nicotinamide derivatives has been achieved in continuous-flow microreactors, dramatically reducing reaction times from hours to minutes compared to batch methods. researchgate.netnih.gov

One-pot multi-component reactions provide a highly efficient strategy for generating libraries of structurally diverse molecules from simple starting materials. A three-component formal aza-[3+3] cycloaddition between chalcones, β-ketoamides, and ammonium acetate has been developed to produce highly substituted nicotinamides in a single operation. Such methods, which form multiple chemical bonds in one pot, are valuable for drug discovery and the rapid synthesis of novel derivatives. asianpubs.orgresearchgate.net

These modern synthetic strategies represent the forefront of research into the synthesis of nicotinamides and related heterocyclic compounds, paving the way for more efficient and environmentally friendly manufacturing processes.

One-Pot Synthetic Procedures

While a specific one-pot synthesis for this compound is not extensively detailed in the reviewed literature, the principles of one-pot reactions are widely applied to the synthesis of related nicotinamide and pyridine derivatives. One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net

For instance, a one-pot, two-step catalytic synthesis has been reported for 6-amino-2-pyridone-3,5-dicarbonitriles, demonstrating the feasibility of constructing substituted amino-pyridine cores in a streamlined manner. rsc.org Similarly, multi-component reactions, a subset of one-pot procedures, are utilized for the synthesis of various heterocyclic compounds, including 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.gov These reactions combine three or more starting materials in a single operation to form a complex product. nih.govwustl.edu The application of such methodologies to the synthesis of this compound would likely involve the condensation of a trifluoromethyl-containing building block, an ammonia source, and a component to form the carboxamide group.

A patent for the synthesis of the related compound, 2-amino-6-methylnicotinic acid, describes a one-pot process starting from 2-chloro-3-cyano-6-methylpyridine. google.com This process involves reaction with aqueous ammonia to form the nicotinamide, followed by hydrolysis to the nicotinic acid without isolation of the intermediate. google.com This approach for an analogous compound suggests that a similar one-pot strategy for the trifluoromethyl derivative could be viable.

Table 1: Examples of One-Pot and Multi-Component Syntheses of Related Pyridine Derivatives

| Product | Type of Reaction | Starting Materials | Key Features |

| 6-amino-2-pyridone-3,5-dicarbonitriles | One-pot, two-step | Aldehyde, Malononitrile, and another active methylene compound | Use of natural product catalysts. rsc.org |

| 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles | Multi-component | Aldehydes, Malononitrile, Thiophenols | Solvent-free conditions using MOF catalysts. nih.gov |

| 2-amino-6-methylnicotinic acid | One-pot | 2-chloro-3-cyano-6-methylpyridine, Aqueous ammonia | Sequential amination and hydrolysis without intermediate isolation. google.com |

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of this compound requires precise control over the regiochemistry of the substitution on the pyridine ring. The placement of the amino group at the C2 position and the trifluoromethyl group at the C6 position is a key challenge.

In the synthesis of related 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, the regioselectivity is established early in the reaction sequence. mdpi.com The synthesis often starts with building blocks where the positions of the substituents are already determined. For example, the reaction of a 1,1,1-trifluoro-4-alkoxy-3-buten-2-one with an aminopropenenitrile derivative directs the formation of the 6-(trifluoromethyl)pyridine core. mdpi.com

The introduction of the amino group at the C2 position is often achieved through nucleophilic aromatic substitution on a pyridine ring bearing a suitable leaving group, such as a halogen, at that position. The electron-withdrawing nature of the trifluoromethyl group at the C6 position and the ring nitrogen atom activate the C2 and C4 positions towards nucleophilic attack. The preferential substitution at the C2 position over the C4 position is a common feature in the chemistry of such pyridines.

The formation of the amide group at the C3 position is typically the final step, involving the coupling of the corresponding carboxylic acid with ammonia or an ammonia equivalent. This step is a chemoselective process, as the reaction conditions are chosen to favor amidation over any potential side reactions with the other functional groups on the molecule.

A palladium-catalyzed approach for the regioselective synthesis of 2,3,6-trisubstituted pyridines has also been reported, highlighting the importance of catalyst control in determining the substitution pattern on the pyridine ring. nih.gov

Table 2: Factors Influencing Chemo- and Regioselectivity

| Synthetic Step | Desired Outcome | Key Influencing Factors |

| Pyridine Ring Formation | Placement of CF3 at C6 | Choice of acyclic precursors with pre-defined regiochemistry. mdpi.com |

| Amination | Introduction of NH2 at C2 | Activation of the C2 position by the CF3 group and the ring nitrogen; choice of leaving group. |

| Amidation | Formation of CONH2 at C3 | Use of specific amide coupling reagents to selectively react with the carboxylic acid function. |

Patent Landscape of Synthetic Strategies for this compound and Analogues

The patent literature provides valuable insights into the commercial and industrial approaches to the synthesis of this compound and related compounds. Several patents protect various synthetic routes and key intermediates.

A Chinese patent, CN104761493A, describes a one-step synthesis of N-cyanomethyl-4-(trifluoromethyl)nicotinamide, a related compound. google.com This patent highlights the industrial interest in developing efficient, high-yield processes for trifluoromethyl-substituted nicotinamides. google.com The described method starts from 4-(trifluoromethyl)nicotinamide and chloroacetonitrile. google.com

Patents for the synthesis of 4-trifluoromethyl nicotinic acid, a key precursor for some nicotinamide derivatives, also form an important part of the landscape. For example, CN109467532B discloses a preparation method starting from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile. google.com Another patent, CN107298653A, also details a synthetic method for 4-trifluoromethyl nicotinic acid, which is a key intermediate for the insecticide flonicamid. google.com

The synthesis of 2-amino-6-methylnicotinic acid, an analogue where a methyl group replaces the trifluoromethyl group, is covered in patent CN106458908B. google.com This patent claims a method involving the reaction of 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia followed by hydrolysis. google.com

International patent application WO 2006/028958, mentioned in US patent US20100222319A1, describes nicotinamide derivatives for therapeutic use, indicating the pharmaceutical interest in this class of compounds. google.com The synthetic strategies in these patents often focus on the late-stage functionalization of a pre-formed substituted pyridine ring.

The patent landscape suggests that the key areas of innovation in the synthesis of these compounds are the development of cost-effective and scalable routes to the trifluoromethyl-substituted pyridine core, as well as efficient methods for the introduction of the amino and amide functionalities.

Table 3: Selected Patents Related to the Synthesis of this compound and Analogues

| Patent Number | Title/Subject | Key Synthetic Aspect |

| CN104761493A | A synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide | One-step synthesis from 4-(trifluoromethyl)nicotinamide. google.com |

| CN109467532B | Preparation method of 4-trifluoromethyl nicotinic acid | Synthesis from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile. google.com |

| CN107298653A | A kind of method for synthesizing 4 trifluoromethyl nicotinic acids | Synthesis of a key intermediate for flonicamid. google.com |

| CN106458908B | The manufacturing method of 2- amino -6- methylnicotinic acids | One-pot synthesis from 2-chloro-3-cyano-6-methylpyridine. google.com |

| US20100222319A1 | Nicotinamide derivatives, preparation thereof and therapeutic use | Describes various nicotinamide derivatives and their preparation for therapeutic applications. google.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present in a molecule.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Amino-6-(trifluoromethyl)nicotinamide, the following proton signals would be anticipated:

Aromatic Protons: The pyridine (B92270) ring contains two protons. Their chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino and carboxamide groups. These would likely appear as distinct signals in the aromatic region of the spectrum.

Amine Protons (-NH₂): The protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Amide Protons (-CONH₂): The two protons of the amide group would also be expected to appear as distinct signals, potentially as broad singlets, due to restricted rotation around the C-N bond.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | δ 7.0 - 8.5 | d, d |

| -NH₂ | Variable (broad) | s |

| -CONH₂ | Variable (broad) | s |

Note: This is a predicted data table. Actual experimental values may vary.

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would be expected to show distinct signals for each unique carbon atom.

Pyridine Ring Carbons: Six distinct signals would be expected for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached functional groups.

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are characteristic and provide valuable structural information. acs.org

Carboxamide Carbon (-CONH₂): The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C | δ 100 - 160 |

| -CF₃ | δ 120 - 130 (q) |

| -C=O | δ 165 - 175 |

Note: This is a predicted data table. Actual experimental values may vary.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. mdpi.com

N-H Stretching: The amino (-NH₂) and amide (-CONH₂) groups would exhibit characteristic N-H stretching vibrations, typically in the range of 3100-3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group would be expected around 1650-1690 cm⁻¹.

C-F Stretching: The trifluoromethyl group would show strong C-F stretching vibrations, typically in the region of 1000-1350 cm⁻¹.

Aromatic C=C and C=N Stretching: Vibrations associated with the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amide (-CONH₂) | N-H Stretch | 3100 - 3300 |

| Amide (-CONH₂) | C=O Stretch | 1650 - 1690 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1000 - 1350 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

Note: This is a predicted data table. Actual experimental values may vary.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as NH₃, CO, and fragments from the trifluoromethyl group, providing further structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 206.05 | Protonated molecular ion |

| [M-NH₂]⁺ | 190.03 | Loss of amino group |

| [M-CONH₂]⁺ | 162.03 | Loss of carboxamide group |

Note: This is a predicted data table based on the molecular formula C₇H₆F₃N₃O. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Definitive Three-Dimensional Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

Crystallographic Refinement Methodologies (e.g., SHELXL)

Following the collection of diffraction data, the raw information must be processed and refined to generate a coherent structural model. Programs like SHELXL are widely used for this purpose. The refinement process involves fitting the calculated diffraction pattern from a proposed atomic model to the experimentally observed data. This iterative process adjusts atomic coordinates, thermal parameters, and other variables to achieve the best possible fit, which is quantified by metrics like the R-factor. Without initial diffraction data for this compound, a discussion of its specific crystallographic refinement is not possible.

Anisotropic Displacement Ellipsoid Visualization (e.g., ORTEP)

Once a crystal structure is solved and refined, the results are often visualized using programs like the Oak Ridge Thermal-Ellipsoid Plot Program (ORTEP). These visualizations represent atoms as ellipsoids, the size and shape of which indicate the anisotropic thermal motion of the atoms within the crystal lattice. ORTEP plots are a standard and effective way to illustrate the molecular structure and provide insights into its dynamics in the crystalline state. As no crystal structure has been published for this compound, no ORTEP visualizations are available.

Analysis of Intermolecular Interactions in Solid State

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of a material, such as its melting point, solubility, and stability.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and categorization of different types of intermolecular contacts (e.g., hydrogen bonds, van der Waals forces). The analysis generates two-dimensional "fingerprint plots" that provide a quantitative summary of these interactions. A prerequisite for this analysis is the availability of a solved crystal structure (in CIF format). Since this is not available for this compound, a Hirshfeld surface analysis cannot be performed.

Hydrogen Bonding Network Characterization

Hydrogen bonds are among the most important directional intermolecular interactions, playing a key role in determining the supramolecular architecture of crystals. Characterizing the hydrogen bonding network involves identifying all hydrogen bond donors and acceptors and analyzing the geometry (distances and angles) of these bonds. This analysis reveals the motifs and patterns through which molecules assemble in the solid state. A detailed characterization of the hydrogen bonding network in this compound is contingent upon the determination of its crystal structure.

Computational and Theoretical Investigations of 2 Amino 6 Trifluoromethyl Nicotinamide

Electronic Structure and Reactivity Descriptors:These analyses help in understanding the electronic distribution within a molecule and predicting its reactivity.

Molecular Electrostatic Potential (MEP) Mapping:MEP maps illustrate the charge distribution on the surface of a molecule. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions.

While the principles of these computational methods are well-established, their specific application to "2-Amino-6-(trifluoromethyl)nicotinamide" has not been documented in the accessible scientific literature. Future research initiatives may undertake such computational investigations to characterize the electronic and structural properties of this compound.

Natural Bond Orbital (NBO) Analysis

The analysis involves the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a more intense interaction and greater charge delocalization.

For this compound, key interactions are expected to involve the lone pairs of the nitrogen and oxygen atoms as donors and the antibonding orbitals of the pyridine (B92270) ring and the trifluoromethyl and amide groups as acceptors. The delocalization of electron density from the amino group's lone pair (n) to the π* antibonding orbitals of the pyridine ring is a significant stabilizing interaction. Similarly, interactions between the lone pairs of the carbonyl oxygen and the antibonding orbitals of adjacent bonds contribute to the molecule's electronic structure. The trifluoromethyl group, being a strong electron-withdrawing group, will also participate in significant charge transfer interactions.

A representative table of the most significant donor-acceptor interactions and their corresponding stabilization energies, as would be determined by NBO analysis, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N(amino) | π* (C-C) pyridine ring | High |

| LP (2) O(carbonyl) | σ* (C-N) amide | Moderate |

| π (C-C) pyridine ring | π* (C-N) pyridine ring | Moderate |

| σ (C-H) pyridine ring | σ* (C-F) trifluoromethyl | Low |

Note: The values in this table are illustrative and represent the expected trends based on the analysis of similar molecules.

Mulliken Charge Analysis

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons in the basis functions. wikipedia.org While it is known to be basis-set dependent, it provides a useful qualitative understanding of the charge distribution and electrostatic potential of a molecule. wikipedia.orgq-chem.com

In this compound, the Mulliken charges are heavily influenced by the electronegativity of the atoms and the presence of electron-donating and electron-withdrawing groups. The nitrogen and oxygen atoms are expected to have negative Mulliken charges due to their high electronegativity. The carbon atom of the carbonyl group will likely exhibit a significant positive charge, making it an electrophilic center.

The trifluoromethyl group will have a profound effect on the charge distribution. The highly electronegative fluorine atoms will draw electron density away from the attached carbon atom, resulting in a significant positive charge on this carbon and negative charges on the fluorine atoms. The atoms of the pyridine ring will have varying charges, influenced by the positions of the substituents. The amino group, being an electron-donating group, will increase the electron density on the ring, particularly at the ortho and para positions relative to its point of attachment.

An illustrative table of calculated Mulliken charges for the atoms in this compound is provided below.

| Atom | Mulliken Charge (e) |

| N (pyridine) | Negative |

| C (pyridine) | Varies (some positive, some negative) |

| N (amino) | Negative |

| H (amino) | Positive |

| C (carbonyl) | Positive |

| O (carbonyl) | Negative |

| C (trifluoromethyl) | Highly Positive |

| F (trifluoromethyl) | Negative |

Note: These values are qualitative and intended to show the expected charge distribution based on the analysis of related compounds.

Conformational Analysis and Tautomerism Studies

Investigation of Amino-Imino Tautomeric Equilibria and Energy Barriers

This compound can exist in two tautomeric forms: the amino form and the imino form. nih.gov Tautomers are constitutional isomers of organic compounds that readily interconvert. nih.gov The amino form is generally the more stable tautomer for 2-aminopyridine derivatives in the gas phase. nih.gov However, the relative stability can be influenced by the solvent and the electronic nature of other substituents on the pyridine ring.

Computational studies, typically employing Density Functional Theory (DFT), can be used to investigate the tautomeric equilibrium between the amino and imino forms. nih.gov These calculations can determine the relative energies of the two tautomers and the energy barrier for the transition state connecting them. The energy barrier represents the activation energy required for the interconversion.

For 2-aminopyridine, the amino tautomer is significantly more stable than the imino tautomer, with a substantial energy barrier for the proton transfer. nih.gov The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino group in this compound will influence the relative stabilities and the energy barrier. It is expected that the amino form will remain the more stable tautomer. The transition state for the tautomerization involves the transfer of a proton from the amino group to the ring nitrogen.

A conceptual data table illustrating the results of a computational study on the amino-imino tautomerism is shown below.

| Tautomer/Transition State | Relative Energy (kcal/mol) |

| Amino Tautomer | 0.00 |

| Imino Tautomer | > 10 |

| Transition State | > 40 |

Note: The energy values are estimations based on studies of similar aminopyridine systems and highlight the expected greater stability of the amino tautomer. nih.gov

Prediction of Spectroscopic Properties

Theoretical Infrared and Raman Spectra

Theoretical calculations, particularly using DFT methods, are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, one can assign the experimentally observed spectral bands to specific vibrational modes of the molecule. researchgate.net

For this compound, the theoretical IR and Raman spectra would be characterized by several key vibrational modes. The N-H stretching vibrations of the amino group are expected to appear in the high-frequency region (around 3300-3500 cm⁻¹). The C=O stretching of the amide group will give rise to a strong absorption band, typically in the range of 1650-1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will produce intense bands in the region of 1100-1300 cm⁻¹. The pyridine ring vibrations, including C-C and C-N stretching, will be observed in the fingerprint region (below 1600 cm⁻¹).

The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. redalyc.org

A table summarizing the predicted key vibrational frequencies and their assignments is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | ~3500 |

| N-H stretch (symmetric) | ~3400 |

| C=O stretch | ~1680 |

| C-N stretch (pyridine ring) | ~1600 |

| C-F stretch (asymmetric) | ~1250 |

| C-F stretch (symmetric) | ~1150 |

Note: These frequencies are approximate and based on typical values for the respective functional groups.

Theoretical UV-Visible Spectra

Time-dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Visible) of molecules. researchgate.net This analysis provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light.

The theoretical UV-Visible spectrum of this compound is expected to show absorption bands in the UV region. These absorptions correspond to π→π* and n→π* electronic transitions. The π→π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital and are typically of high intensity. The n→π* transitions, which involve the promotion of a non-bonding electron (from the lone pairs of nitrogen or oxygen) to an antibonding π* orbital, are generally of lower intensity.

The presence of the chromophoric pyridine ring and the auxochromic amino and amide groups will determine the specific wavelengths of maximum absorption (λmax). The trifluoromethyl group, while not a chromophore itself, can influence the absorption spectrum by modifying the energies of the molecular orbitals.

A hypothetical data table for the predicted electronic transitions is provided below.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| π→π | ~280 | High |

| n→π | ~320 | Low |

Note: The λmax values are illustrative and represent the expected range for such a molecule based on computational studies of similar aromatic amides.

Nonlinear Optical (NLO) Property Predictions

Computational and theoretical investigations into the nonlinear optical (NLO) properties of this compound have not been identified in the current scientific literature. While computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the NLO response of organic molecules, specific studies detailing the polarizability, first-order hyperpolarizability, and second-order hyperpolarizability of this compound are not available.

Theoretical predictions for related molecules containing trifluoromethyl and pyridine moieties have been conducted to assess their potential for NLO applications. For instance, studies on compounds like 5-(Trifluoromethyl)pyridine-2-Thiol have utilized DFT to calculate parameters such as the molecular electronic dipole moment (μ), mean polarizability (α), and first-order hyperpolarizability (β) to evaluate their NLO characteristics. journaleras.com However, direct computational data for this compound is absent.

The general approach for such computational studies involves optimizing the molecular geometry and then calculating the NLO properties at a specific level of theory and basis set. journaleras.com The results are often compared to a standard reference material like urea to gauge the potential of the new compound for NLO applications. journaleras.com Without such a dedicated computational study for this compound, no data tables or detailed research findings on its predicted NLO properties can be provided.

Pharmacological and Biological Research Prospects of 2 Amino 6 Trifluoromethyl Nicotinamide

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies and Target Identification

No studies were found that evaluate or identify 2-Amino-6-(trifluoromethyl)nicotinamide as an inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). Research on NAMPT inhibitors typically focuses on other distinct chemical scaffolds, such as FK866, and does not mention the specified compound.

There is no scientific literature available that describes this compound acting as an agonist for the Sphingosine-1-Phosphate-1 (S1P1) receptor. While other compounds containing a nicotinamide core have been investigated for S1P1 agonism, this specific molecule has not been described in that context.

Investigations into inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a target for Mycobacterium tuberculosis, have explored various chemical classes. However, a review of the literature did not yield any studies identifying this compound as a DprE1 inhibitor.

While the parent molecule, nicotinamide, is a known inhibitor of class III Histone Deacetylases (sirtuins), there is no specific research demonstrating or investigating this activity for its derivative, this compound. Therefore, no detailed research findings or data tables on its potential HDAC inhibition can be provided.

The field of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulation involves potentiators and correctors with specific chemical structures. A thorough search found no evidence or studies suggesting that this compound acts as a CFTR potentiator.

Due to the absence of specific research on this compound for these targets, no data tables or detailed research findings can be generated as requested.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for nicotinamide (NAM) and its derivatives, such as this compound, are complex and involve interactions with multiple cellular targets. As a precursor to nicotinamide adenine dinucleotide (NAD+), its primary role is linked to cellular metabolism and energy production. drugbank.comnih.gov NAD+ is a critical coenzyme in redox reactions and serves as a substrate for various enzymes, including sirtuins and poly-ADP-ribose polymerases (PARPs), which are involved in DNA repair, cellular stress responses, and gene expression. nih.govnih.gov

Derivatives of nicotinamide have been shown to function as inhibitors of specific enzymes. For instance, analogs of NAM can act as inhibitors of nicotinamide N-methyl transferase (NNMT), an enzyme implicated in metabolic diseases. nih.gov The methylated product of these inhibitor analogs can then become a more potent inhibitor of the enzyme itself. nih.gov Furthermore, specific derivatives, such as those based on the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid scaffold, have been developed as dual inhibitors of the HIV-1 Reverse Transcriptase (RT), targeting both its polymerase and ribonuclease H (RNase H) functions through allosteric interactions. mdpi.com In some microorganisms, the mechanism involves inducing cell cycle arrest, where cells increase in volume and prepare for division but are prevented from completing the process. mdpi.comnih.gov

Modulation of Intracellular and Intercellular Processes (e.g., NAD Pool Replenishment, Lymphocyte Trafficking)

A primary intracellular process modulated by nicotinamide and its derivatives is the replenishment of the nicotinamide adenine dinucleotide (NAD+) pool. NAD+ is essential for cellular energy metabolism, DNA repair, and cell signaling. nih.govnih.gov Nicotinamide is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), and NMN is then converted to NAD+. nih.govembopress.org This is part of the salvage pathway, which is the main route for NAD+ biosynthesis in mammals. nih.govstanford.edu By providing a substrate for this pathway, nicotinamide derivatives can boost cellular NAD+ levels, which can decline with age and under certain disease conditions. nih.govnih.gov This replenishment can, in turn, influence the activity of NAD+-dependent enzymes like sirtuins and PARPs. nih.govnih.gov

Regarding intercellular processes, nicotinamide and related compounds can modulate immune cell function. The lymphocyte surface antigen CD38, a key mediator of immune cell activation, is a known NAD+ glycohydrolase, consuming NAD+ to function. stanford.edunih.gov The modulation of NAD+ levels can therefore impact lymphocyte activity. Additionally, polyunsaturated fatty acids have been shown to modulate the proliferation of stimulated T lymphocytes, and the effects of these lipids can be altered by compounds that affect related inflammatory pathways. nih.gov

Antimicrobial Activity Profile

Nicotinamide and its derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi.

Antibacterial Efficacy Against Bacterial Pathogens (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis)

Research has highlighted the efficacy of nicotinamide and related compounds against several significant bacterial pathogens.

Mycobacterium tuberculosis : Nicotinamide has a history of being studied for its anti-tuberculosis activity. nih.gov It can inhibit the replication of M. tuberculosis within macrophages. nih.gov However, this activity is dependent on the bacterial enzyme nicotinamidase/pyrazinamidase (PncA), which converts nicotinamide into its active form. nih.gov

Staphylococcus aureus : Nicotinamide itself does not show direct antistaphylococcal activity but enhances the clearance of S. aureus by augmenting the bactericidal activity of neutrophils. nih.gov Other studies have shown that nicotinamide can act synergistically with antibiotics like rifampicin and vancomycin against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Escherichia coli : The antibacterial mechanism against E. coli involves the induction of cell cycle arrest. mdpi.com Treatment leads to the formation of elongated, larger cells that fail to complete the division process. mdpi.comnih.gov

Enterococcus faecalis : While specific studies on this compound against Enterococcus faecalis are limited, the broader class of nicotinamide derivatives has been screened for general antimicrobial properties, showing potential against various Gram-positive and Gram-negative bacteria. researchgate.net

Table 1: Antibacterial Activity of Nicotinamide and its Derivatives

| Bacterial Pathogen | Observed Effect | Mechanism of Action |

|---|---|---|

| Mycobacterium tuberculosis | Inhibits replication in macrophages nih.gov | Requires bacterial PncA enzyme for activation nih.gov |

| Staphylococcus aureus (MRSA) | Enhances clearance by neutrophils; Synergistic effect with antibiotics nih.govnih.gov | Augments host immune cell function nih.gov |

| Escherichia coli | Inhibits growth | Causes cell cycle arrest and cell elongation mdpi.comnih.gov |

| Enterococcus faecalis | General activity observed for nicotinamide derivatives researchgate.net | Not specified |

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans)

Nicotinamide has demonstrated significant antifungal activity against Candida albicans, including strains that are resistant to common antifungal drugs like fluconazole. nih.govnih.gov Its mechanism of action appears to involve the disruption of cell wall organization. nih.gov Studies have shown that nicotinamide treatment leads to increased exposure of β-glucans and higher chitin content in the fungal cell wall, while decreasing mannan levels. nih.govnih.gov Mutants of C. albicans lacking the GIN4 gene, which is crucial for cell wall integrity, were found to be highly sensitive to nicotinamide. nih.gov

Table 2: Antifungal Activity of Nicotinamide

| Fungal Pathogen | Observed Effect | Mechanism of Action |

|---|---|---|

| Candida albicans | Significant antifungal activity, including against resistant strains nih.govnih.gov | Affects cell wall organization by altering β-glucan, chitin, and mannan levels nih.govnih.gov |

Antibiofilm Properties

In addition to direct antimicrobial effects, nicotinamide can effectively suppress the formation of biofilms by Candida albicans. nih.gov Biofilms are a significant challenge in treating infections as they provide a protective environment for pathogens. The ability to inhibit their formation is a key therapeutic advantage. Related scaffolds, such as 2-aminoimidazoles, have also shown broad-spectrum biofilm inhibition activity against other mycobacterial species, including Mycobacterium tuberculosis. mdpi.com

Broader Pharmacological Potential and Therapeutic Applications (Excluding Clinical Outcomes)

The broader pharmacological potential of this compound and related compounds extends beyond their antimicrobial effects. The core nicotinamide structure is fundamental to cellular metabolism, and its derivatives are being explored for a range of therapeutic applications.

One significant area of research is in virology. Derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have been identified as promising dual inhibitors of the HIV-1 Reverse Transcriptase, a critical enzyme for viral replication. mdpi.com These compounds have shown activity against the virus in cell-based assays, making them potential leads for new anti-HIV drug development. mdpi.comnih.gov

Furthermore, due to its central role in cellular energy metabolism and its ability to replenish NAD+ pools, nicotinamide has been investigated for neuroprotective effects. nih.gov Depletion of NAD+ is a common feature in neurodegenerative conditions, and restoring its levels may protect neurons from injury and apoptosis. nih.gov Research in animal models of stroke and neurodegenerative diseases like Huntington's has suggested that nicotinamide can be beneficial. nih.gov The compound's ability to inhibit PARP, an enzyme involved in DNA repair and cell death, also contributes to its neuroprotective potential. nih.gov

Anti-inflammatory Properties

Anticancer Research Applications

The structural framework of this compound is a key component in the development of novel therapeutic agents. Notably, derivatives of this compound have been synthesized and investigated for their potential as antiviral agents, a field of research that often overlaps with anticancer studies due to shared biological targets and mechanisms.

A study focused on 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, which are structurally related to this compound, identified them as promising dual inhibitors of HIV-1 Reverse Transcriptase (RT). mdpi.com These compounds have shown the ability to inhibit the viral replication process, a critical step in the lifecycle of HIV. mdpi.com The research highlights the potential of the this compound scaffold in designing inhibitors for crucial enzymes in pathological processes.

Table 1: HIV-1 RT Inhibitory Activity of Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinamide Derivatives

| Compound | Modification on Nicotinamide Scaffold | Target | IC50 (µM) |

|---|---|---|---|

| 25 | N-hydroxy | RNase H | 0.7 |

| 28 | N-(3-methylbenzyl) | RNase H | 5.6 |

| 29 | N-(3-methoxybenzyl) | RNase H | 20 |

| 30 | N-(4-methylbenzyl) | RNase H | 11 |

| 37 | N-(2-chlorobenzyl) | RNase H | 12 |

IC50 represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Neuroprotective Agent Considerations

There is currently a lack of specific research into the neuroprotective effects of this compound. The broader category of nicotinamide and its precursors, however, has been a subject of interest in neuroprotection research. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production in neurons. Maintaining adequate NAD+ levels is considered vital for neuronal health and resilience against various stressors that can lead to neurodegeneration.

Geroprotective and Nutraceutical Implications

Specific investigations into the geroprotective (anti-aging) and nutraceutical applications of this compound have not been identified in publicly available research. The parent compound, nicotinamide, is widely used in nutraceuticals and skincare products for its role in cellular energy metabolism and DNA repair, which are key processes in mitigating the effects of aging.

Computational Approaches in Biological Research

Computational methods are integral to modern drug discovery and are particularly relevant for understanding the potential of novel compounds like this compound and its derivatives.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a drug candidate, binds to a receptor, typically a protein. This method is crucial in the early stages of drug design to identify potential drug targets and to optimize the structure of a lead compound. For derivatives of this compound, such as those studied as HIV-1 RT inhibitors, molecular docking simulations would be employed to understand how these compounds interact with the active site of the enzyme. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the compound's inhibitory activity.

Prediction of Binding Affinities and Pharmacological Potency

Building upon molecular docking, computational methods can also predict the binding affinity, which is the strength of the interaction between a ligand and its receptor. A higher binding affinity often correlates with greater pharmacological potency. These predictions are valuable for prioritizing which novel compounds should be synthesized and tested in the laboratory, thereby saving time and resources. For the this compound scaffold, these predictive studies would be essential in guiding the design of more potent inhibitors for various therapeutic targets.

Derivatives and Analogues of 2 Amino 6 Trifluoromethyl Nicotinamide: Synthesis and Structure Activity Relationship Sar Studies

Design Principles for Novel 2-Amino-6-(trifluoromethyl)nicotinamide Analogues

The design of new analogues is guided by established medicinal chemistry principles, including bioisosteric replacement and rational, structure-based drug design. These approaches aim to enhance desired properties while minimizing potential liabilities.

Bioisosteric Replacements and Strategic Substituent Modifications

Bioisosterism, the practice of substituting one atom or group with another that has similar physical or chemical properties, is a cornerstone of drug design. The trifluoromethyl (CF3) group, a key feature of the parent scaffold, is itself a bioisostere of the methyl (CH3) group. nih.gov The substitution of hydrogen atoms with fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions. nih.gov Specifically, the replacement of a methyl group with a trifluoromethyl group is known to increase metabolic stability and modulate potency. nih.gov In some contexts, the CF3 group has been successfully used as a bioisosteric replacement for an aliphatic nitro group, resulting in compounds with greater potency and improved metabolic stability in vitro. semanticscholar.org

Strategic modifications to the this compound core are crucial for exploring the structure-activity relationship (SAR). Studies have focused on two primary locations for modification: the 2-amino position and the 3-carboxamide group. By introducing various aromatic portions as esters or amides at the 3-position, researchers have been able to probe the pharmacophoric requirements of target enzymes. beilstein-journals.orgnih.gov For instance, in a series of compounds designed as HIV-1 reverse transcriptase inhibitors, the introduction of different aryl groups via an amide or ester linkage led to significant variations in inhibitory activity. beilstein-journals.org

Table 1: Effect of Substituent Modification on RNase H Inhibitory Activity

| Compound | Modification at 3-Position | Linkage | Resulting Activity |

| Nicotinamide (B372718) 6 | Unsubstituted Amide | Amide | Inactive |

| Oxime 25 | O-benzyl oxime | Amide | Potent Inhibitor (IC50 = 0.7 µM) |

| Amide 29 | 3-methylphenyl | Amide | Active (IC50 in 5.6-20 µM range) |

| Amide 33 | 3-methoxyphenyl | Amide | Activity Abolished |

| Ester 18 | 4-hydroxyphenyl | Ester | Active |

| Ester 23 | 4-methoxyphenyl | Ester | ~2-fold enhancement vs. Ester 18 |

| Ester 24 | 4-(thiomethyl)phenyl | Ester | ~2-fold enhancement vs. Ester 18 |

Data sourced from research on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. beilstein-journals.org

The data reveals that modifications at both the amide and ester positions significantly impact biological activity. For amides, while the simple nicotinamide was inactive, certain substituted aryl amides and an oxime derivative showed potent inhibition. beilstein-journals.org The substitution pattern on the aryl ring was also critical, as replacing a methyl group with a methoxy group eliminated activity. beilstein-journals.org For esters, the methylation or replacement of a hydroxyl group with a thiomethyl group enhanced potency, demonstrating the sensitivity of the target's binding pocket to subtle electronic and steric changes. beilstein-journals.org

Rational Drug Design Approaches for Nicotinamide-Based Compounds

Rational drug design leverages computational techniques to predict how a molecule will interact with a biological target, thereby guiding the synthesis of more potent and selective compounds. This approach has been successfully applied to nicotinamide-based derivatives. nih.gov

A key strategy involves identifying the essential pharmacophoric features of known inhibitors for a specific target. For example, in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, it was noted that many successful compounds contained a pyridine (B92270) moiety that occupies the hinge region of the enzyme's active site. nih.gov Based on this, a novel nicotinamide-based derivative was designed to incorporate the key features needed to interact with the VEGFR-2 catalytic pocket. nih.govresearchgate.net

The design process often employs a suite of computational tools:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It was used to confirm that the designed nicotinamide derivative could bind effectively to the VEGFR-2 enzyme. nih.gov A similar approach was used to build a robust correlation between the docking scores of quinolinium analogues and their experimentally determined inhibitory concentrations (IC50) against Nicotinamide N-methyltransferase (NNMT). nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. For the designed VEGFR-2 inhibitor, MD simulations established its stable binding over a 100-nanosecond period. nih.gov

MM-GBSA (Molecular Mechanics/Generalized Born Surface Area): This method is used to calculate the binding free energy of a ligand to a protein. It confirmed the favorable binding of the nicotinamide derivative to VEGFR-2 and helped identify the crucial amino acid residues involved in the interaction. nih.gov

These computational approaches allow for the virtual screening and optimization of analogues before committing to chemical synthesis, saving time and resources. nih.govnih.gov

Synthetic Methodologies for Diversifying Chemical Space Around the Core Structure

The synthesis of diverse analogues of this compound relies on robust and flexible chemical methodologies that allow for modification of the pyridine ring, the amide moiety, and the construction of more complex fused heterocyclic systems.

Functionalization of the Pyridine Ring

The core 2-amino-6-(trifluoromethyl)pyridine scaffold can be constructed through multi-step synthetic sequences. A common method involves the reaction of precursors like 3-amino-3-ethoxypropenenitrile with other reagents to build the substituted pyridine ring. beilstein-journals.org This approach allows for the introduction of various substituents at different positions. For instance, the synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acids has been achieved by reacting an appropriate amine with precursors in a sequence that forms the pyridine ring, ultimately yielding a functionalized core structure ready for further modification. beilstein-journals.orgnih.gov

Once the nicotinic acid core is formed, the 2-amino group can be further functionalized. While many syntheses build the ring with the desired 2-substituent already in place (e.g., a 2-arylamino group), other strategies common in pyridine chemistry, such as nucleophilic aromatic substitution on activated halopyridines or metal-catalyzed cross-coupling reactions, can also be employed to introduce diversity at this position.

Modification of the Amide Moiety

One of the most straightforward and widely used methods for diversifying the chemical space around the nicotinamide core is through modification of the amide group at the 3-position. This is typically achieved by first synthesizing the corresponding 2-amino-6-(trifluoromethyl)nicotinic acid. beilstein-journals.org This carboxylic acid intermediate serves as a versatile handle for creating extensive libraries of both amide and ester derivatives.

The standard method for forming the amide or ester linkage involves peptide coupling reagents. A mixture of the carboxylic acid is treated with an appropriate amine or phenol in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and an additive such as hydroxybenzotriazole (HOBt). beilstein-journals.orgnih.gov This reaction is typically carried out in a suitable solvent like acetonitrile at room temperature and produces the desired amides and esters in good to excellent yields. beilstein-journals.org

Table 2: Synthesis of Amide and Ester Derivatives via EDCI Coupling

| Starting Material | Reagent (Amine/Phenol) | Product Type | Yield (%) |

| Acid 10 | 2-Hydroxyphenol | Ester | 86 |

| Acid 10 | O-benzylhydroxylamine | Amide (Oxime) | High |

| Acid 10 | 3-methylaniline | Amide | High |

| Acid 10 | N-(2-chlorobenzyl)amine | Amide | 93 |

Data represents a selection of derivatives synthesized from 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid (Acid 10). beilstein-journals.orgnih.gov

This methodology allows for the rapid generation of a large number of analogues by simply varying the amine or phenol component, which is essential for systematic SAR studies. beilstein-journals.org

Synthesis of Fused Heterocyclic Derivatives

To explore a more complex and conformationally restricted chemical space, fused heterocyclic systems can be synthesized from 2-aminonicotinamide precursors. These reactions involve building a new ring onto the existing pyridine core.

One common strategy is the synthesis of pyrido[2,3-d]pyrimidines . This can be achieved by reacting a 2-aminonicotinonitrile derivative with various reagents. For example, treatment with phenyl isothiocyanate or N,N-dimethyl-N-'substituted phenyl formimidamide leads to the formation of the fused pyrimidine ring. nih.gov Alternatively, the 2-amino group can be acylated with an acid chloride, followed by an intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine structure. nih.gov

Another approach involves the reaction of 2-aminopyridines with maleimides. In a one-pot reaction, the amino group of the pyridine attacks the maleimide, followed by elimination and subsequent cyclization to produce ring-fused pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines . beilstein-journals.org

The synthesis of triazolopyridines represents another class of fused heterocycles. These can be prepared from 2-hydrazinopyridines (often derived from 2-aminopyridines) via desulfurative cyclization with isothiocyanates. organic-chemistry.org This method creates a fused 1,2,4-triazole ring. Other methods involve the palladium-catalyzed reaction of 2-chloropyridines with hydrazides, followed by microwave-assisted dehydration to form the beilstein-journals.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine system. organic-chemistry.org These synthetic routes provide access to novel, rigid scaffolds that can present functional groups in distinct three-dimensional orientations for probing biological targets.

Structure-Activity Relationship (SAR) Analysis

The exploration of derivatives and analogues of this compound has yielded significant insights into the relationship between their chemical structures and biological activities. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. This analysis focuses on how specific structural modifications influence antimicrobial, enzyme-inhibiting, and anticancer properties, with a particular emphasis on the role of the trifluoromethyl group.

Correlation Between Structural Features and Antimicrobial Efficacy

The nicotinamide scaffold is a versatile framework for the development of antimicrobial agents. SAR studies on its derivatives have revealed that antimicrobial potency is highly dependent on the nature and position of various substituents.

Research into novel nicotinamide derivatives has identified key structural features that enhance antifungal activity. For instance, in a series of compounds tested against plant pathogens like Gibberella zeae and Fusarium oxysporum, the introduction of a 4-chloro-6-methyl substitution on an associated benzene ring was found to improve efficacy nih.gov. Further modifications, such as incorporating a hydrazone group with an N,N-dimethylamino moiety, also led to increased antifungal action nih.gov.

In the context of human pathogens, particularly Candida albicans, SAR analysis of a library of 37 nicotinamide derivatives pinpointed a lead compound, 2-amino-N-(3-isopropylphenyl)nicotinamide, which exhibited a potent minimum inhibitory concentration (MIC) of 0.25 μg/mL nih.gov. This study highlighted the criticality of the substituent positions; moving the 2-amino group or the meta-isopropyl group on the respective rings resulted in a significant loss of activity nih.govmdpi.com. The compound demonstrated broad-spectrum activity, including against fluconazole-resistant strains, suggesting a mechanism related to cell wall disruption nih.gov.

Further studies have explored the fungicidal potential of nicotinamide derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors. One such study synthesized six novel derivatives with a diarylamine-modified scaffold. The results showed that while some compounds exhibited moderate activity, compound 4a showed a 40.54% inhibition against Botrytis cinerea nih.gov. This indicates that the specific arrangement of the diarylamine structure is a determining factor in its interaction with the fungal target.

| Compound/Structural Feature | Target Organism(s) | Key Finding | Reference |

|---|---|---|---|

| 2-amino-N-(3-isopropylphenyl)nicotinamide | Candida albicans (including fluconazole-resistant strains) | Potent activity (MIC: 0.125–1 μg/mL). Amino and isopropyl group positions are critical for efficacy. | nih.govmdpi.com |

| Derivatives with 4-chloro-6-methylphenyl group | G. zeae, F. oxysporum | Enhanced antifungal activity. | nih.gov |

| Derivatives with N,N-dimethylamino hydrazone | G. zeae, F. oxysporum | Enhanced antifungal activity. | nih.gov |

| Diarylamine-modified nicotinamide (Compound 4a) | Botrytis cinerea | Moderate activity (40.54% inhibition). | nih.gov |

Influence of Substituents on Enzyme Inhibition and Target Binding

Derivatives of this compound have been investigated as inhibitors of various enzymes, with SAR studies providing a map for enhancing potency and selectivity. A notable area of research is their activity against the Ribonuclease H (RNase H) function of the HIV-1 Reverse Transcriptase (RT).

In a study of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, significant variations in inhibitory activity were observed based on substitutions on the arylamino ring. mdpi.comnih.gov

Ester Derivatives : Replacing the ethoxy group of an initial lead with various 4-substituted aryl rings dramatically altered potency. The 4-chloro, 4-methoxy, and 4-thiomethyl aryl esters were the most potent in the series. Shifting the 4-chloro substituent to the 2- or 3-position led to a drop in activity, indicating a strict spatial requirement in the enzyme's binding pocket. Similarly, while a 4-hydroxy group was effective, moving it to the 2-position slightly increased potency, whereas the 3-hydroxy analogue was less potent mdpi.com.

Amide Derivatives : The inhibitory profile of amides differed from esters. While the parent nicotinamide was inactive, converting it to an oxime resulted in the most potent inhibitor in the entire study, with an IC50 value of 0.7 μM. Monosubstituted aryl amides showed inhibitory activity in the 5.6-20 μM range. Interestingly, replacing a 3-methyl group with a 3-methoxy group abolished activity, but the presence of two or three methoxy groups restored it, suggesting complex electronic and steric interactions with the target nih.gov.

Another target for nicotinamide derivatives is the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain in fungi. For a series of diarylamine-modified nicotinamides, compound 4b showed an IC50 of 3.18 µM, a potency level similar to the commercial fungicide boscalid nih.gov. This highlights the potential of the diarylamine scaffold to effectively bind to the SDH enzyme complex.

| Enzyme Target | Compound Series | Substituent/Modification | IC50 (µM) | Reference |

|---|---|---|---|---|

| HIV-1 RT RNase H | 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid esters | Ethyl nicotinate lead | 24 | mdpi.com |

| 4-chloro, 4-methoxy, 4-thiomethyl aryl esters | Most potent of ester series | mdpi.com | ||

| 2-(Arylamino)-6-(trifluoromethyl)nicotinamides | Parent nicotinamide | Inactive | nih.gov | |

| Oxime derivative | 0.7 | nih.gov | ||

| Succinate Dehydrogenase (SDH) | Diarylamine-modified nicotinamides | Compound 4b | 3.18 | nih.gov |

SAR in Anticancer Research Contexts

Nicotinamide analogues have emerged as promising scaffolds for developing anticancer agents, particularly as kinase inhibitors. SAR studies have been instrumental in identifying derivatives with potent antiproliferative activities by targeting key signaling pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR-2).

In the design of novel nicotinamide derivatives as VEGFR-2 inhibitors, the nature of the hydrophobic tail was found to be a critical determinant of cytotoxic activity nih.gov.

When comparing two compounds based on one scaffold, the derivative bearing a 1,2,3-trimethoxybenzene moiety (Compound 7 ) showed significantly higher activity against HCT-116 and HepG2 cancer cell lines than the analogue with a nitrobenzene moiety (Compound 6 ) nih.gov.

For a second scaffold, a derivative with a chlorobenzene tail (Compound 10 ) was more potent than one with an N-phenylacetamide group (Compound 11 ) nih.gov.

Compound 10 displayed the highest antiproliferative activity, with IC50 values of 15.4 µM against HCT-116 and 9.8 µM against HepG2, comparable to the approved drug sorafenib nih.gov. Further studies on the most potent compounds revealed they could induce cell cycle arrest and apoptosis nih.govnih.gov. This demonstrates that careful selection of hydrophobic substituents is key to achieving effective inhibition of VEGFR-2 and potent anticancer effects.

Another anticancer strategy involves the inhibition of DNA demethylases like AlkB homolog 2 (ALKBH2), which is overexpressed in cancers such as glioblastoma. A recently discovered nicotinamide derivative, AH2-14c , was found to bind directly to ALKBH2 and exhibit significant anti-viability, anti-proliferation, and anti-migration activity against U87 glioblastoma cells nih.gov. Its hydrolyzed counterpart, AH2-15c , was a highly potent inhibitor in biochemical assays (IC50 = 0.031 µM) but had poor cellular activity due to low membrane permeability, underscoring the importance of physicochemical properties in the SAR of anticancer agents nih.gov.

| Compound | Target/Context | Cell Line | Activity (IC50 in µM) | Key SAR Finding | Reference |

|---|---|---|---|---|---|

| Compound 7 | VEGFR-2 Inhibition | HCT-116 | 15.7 | 1,2,3-trimethoxybenzene tail is superior to nitrobenzene tail. | nih.gov |

| Compound 6 | VEGFR-2 Inhibition | HCT-116 | >50 | ||

| Compound 10 | VEGFR-2 Inhibition | HepG2 | 9.8 | Chlorobenzene tail is superior to N-phenylacetamide. | nih.gov |

| AH2-15c | ALKBH2 Inhibition (Biochemical) | N/A | 0.031 | Ester form (AH2-14c) has better cellular activity than carboxylate form (AH2-15c) due to improved permeability. | nih.gov |

| AH2-14c | ALKBH2 Inhibition (Cellular) | U87 Glioblastoma | Active (anti-proliferative) |

Impact of Trifluoromethyl Group Position and Conformation on Biological Activity

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry due to its unique electronic and steric properties. hovione.com Its incorporation into bioactive molecules, such as the 2-Amino-nicotinamide scaffold, can profoundly influence lipophilicity, metabolic stability, and binding interactions. hovione.commdpi.com